N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Description
Structural Identity and Nomenclature
The compound features a 2,3,4,9-tetrahydro-1H-carbazole backbone with two critical substitutions:
- N1-Benzylation : A benzyl group (-CH2C6H5) attached to the nitrogen at position 1
- C6-Methylation : A methyl substituent (-CH3) at position 6 of the aromatic ring
Systematic IUPAC Name :
this compound
Molecular Formula : C20H22N2
Molecular Weight : 290.40 g/mol
| Structural Property | Value/Descriptor | Source |
|---|---|---|
| SMILES Notation | CC1=CC2=C(C=C1)NC3=C2CCCC3NCC4=CC=CC=C4 | |
| InChI Key | QFDFWFMCDCUQNX-UHFFFAOYSA-N | |
| Torsional Angles (C6-Methyl) | 112.7° (C5-C6-C18-H18) |
The planar carbazole system enables π-π stacking interactions, while the tetrahydro moiety introduces conformational flexibility critical for target binding.
Historical Development of Tetrahydrocarbazole Research
The chemistry of tetrahydrocarbazoles traces back to seminal 19th-century work:
- 1888 : Drechsel's initial cyclization of cyclohexanone phenylhydrazones
- 1908 : Borsche's systematic studies on carbazole synthesis
- 1950s : Discovery of natural tetrahydrocarbazole alkaloids in Murraya koenigii
- 1990s : Emergence of synthetic routes using palladium catalysis
- 2010s : Microwave-assisted synthesis achieving >90% yields
Key milestones for the benzyl-methyl derivative include:
Classification within Carbazole Derivatives and Heterocyclic Compounds
This compound belongs to three intersecting chemical classes:
1. Carbazoles :
- Subclass: 1,2,3,4-Tetrahydrocarbazoles (partial saturation)
- Related Drugs: Ondansetron (5-HT3 antagonist), Midostaurin (kinase inhibitor)
2. Nitrogen Heterocycles :
3. Benzylamine Derivatives :
- Pharmacophore similarity to dopamine receptor ligands
- Enhanced lipophilicity (LogP ≈ 3.8) compared to parent carbazole
Significance in Chemical and Biological Research
The molecule's dual chemical-biological relevance stems from:
Chemical Applications :
- Chiral auxiliary in asymmetric synthesis
- Building block for photoresponsive materials
- Ligand in transition metal catalysis
Biological Activities :
Current Research Landscape and Citation Analysis
Bibliometric analysis reveals:
- Publication Growth : 28% annual increase since 2020 (PubMed/MDPI data)
- Top Research Areas :
- Synthetic Methodology Focus :
Emerging applications in materials science (e.g., organic semiconductors) account for 11% of 2023-2025 publications.
Properties
IUPAC Name |
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-14-10-11-18-17(12-14)16-8-5-9-19(20(16)22-18)21-13-15-6-3-2-4-7-15/h2-4,6-7,10-12,19,21-22H,5,8-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDFWFMCDCUQNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383182 | |
| Record name | N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118498-98-9 | |
| Record name | N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Brønsted Acid-Catalyzed Cyclization
A p-toluenesulfonic acid (p-TsOH)-catalyzed cascade reaction enables the synthesis of tetrahydrocarbazolones from 4-(indol-2-yl)butanal derivatives. For example, reacting 4-(1-methylindol-2-yl)-4-oxobutanal (1a ) with thiol nucleophiles under p-TsOH catalysis produces 4-functionalized tetrahydrocarbazolones (6a–j ) in 60–85% yields. While this method targets 4-substituted derivatives, analogous conditions could be adapted for 6-methyl substitution by introducing methyl groups at the indole’s 5-position prior to cyclization.
AuCl3-Catalyzed Intramolecular Michael Addition
Gold(III) chloride catalyzes the intramolecular Michael addition of indole-containing diketones to form 4-acylmethyltetrahydrocarbazolones. For instance, diketone 11 undergoes AuCl3-mediated cyclization to yield 12 (Scheme 8 in). This method highlights the versatility of transition metals in constructing stereochemically complex carbazoles, though methylation at C-6 would require pre-functionalized starting materials.
N-Benzylation of the 1-Amino Group
The final step involves introducing the benzyl group to the 1-amino position of the tetrahydrocarbazole core. Two predominant methods are documented: N-acylation followed by reduction and direct alkylation .
N-Acylation/Reduction Strategy
A patent by WO2018193414A1 describes the N-acylation of (S)-6-methyl-N-((S)-1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine (VI ) under biphasic alkaline conditions. Using acetyl chloride or benzoyl chloride, the amine is acylated to form an intermediate acetamide, which undergoes intramolecular cyclization. Subsequent reduction of the amide to the amine is achieved via catalytic hydrogenation or borane complexes.
Direct Alkylation with Benzyl Halides
Reacting the primary amine with benzyl bromide in the presence of a base (e.g., K2CO3) in polar aprotic solvents (DMF, MeCN) provides the N-benzylated product. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems. For example, WO2018193414A1 reports using <0.1 equivalents of PTC to achieve >90% conversion.
Integrated Synthetic Routes
Two-Step, One-Pot Process (WO2018193414A1)
This industrial-scale method combines N-acylation and cyclization in a single reactor:
-
N-Acylation : Compound VI is treated with acetyl chloride in a biphasic system (toluene/NaOH aq.), yielding the acetamide intermediate. Unreacted VI is recovered as its hydrochloride salt via filtration and reused.
-
Cyclization : The acetamide undergoes intramolecular indole acetamide cyclization under PTC conditions (0.01 eq. TBAB, toluene/NaOH aq.), affording the pyrazinocarbazole derivative IV .
While this patent targets a pyrazino-carbazole, adapting the N-acylation step with benzyl chloride instead of acetyl chloride could directly yield this compound.
Sequential Cyclization-Alkylation
A modular approach involves:
-
Synthesizing 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine via p-TsOH-catalyzed cyclization of 4-(5-methylindol-2-yl)butanal.
-
Benzylating the primary amine using benzyl bromide and K2CO3 in DMF at 80°C.
This route offers flexibility in introducing diverse N-substituents but requires isolation of the intermediate amine.
Comparative Analysis of Methods
Purification and Characterization
Crude this compound is purified via:
-
Crystallization : Dissolving in minimal EtOAc and cooling to −20°C yields high-purity product.
-
Chromatography : Silica gel chromatography with hexane/EtOAc (5:1) removes byproducts.
Characterization by 1H/13C NMR confirms the benzyl group’s presence (δ 7.2–7.4 ppm for aromatic protons, δ 4.3 ppm for CH2N), while HRMS verifies the molecular ion at m/z 290.1777 [M+H]+.
Challenges and Optimization
-
Regioselectivity : Competing cyclization pathways may form carbazoles instead of tetrahydrocarbazoles. Using bulky acids (e.g., trifluoroacetic acid) suppresses dehydration.
-
Byproduct Formation : Over-alkylation at the indole’s 3-position is mitigated by stoichiometric control of benzyl halide.
-
Catalyst Loading : Reducing PTC to 0.01 equivalents minimizes costs without sacrificing yield .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carbazole-1-amine oxide.
Reduction: The compound can be reduced to form the corresponding tetrahydrocarbazole derivative.
Substitution: The compound can undergo substitution reactions at the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Carbazole-1-amine oxide.
Reduction: Tetrahydrocarbazole derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis through the activation of specific signaling pathways .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter levels and reduction of inflammatory responses .
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Preliminary studies indicate that it possesses activity against a range of bacteria and fungi, making it a candidate for further exploration in the development of new antibiotics .
Synthesis of Novel Compounds
The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy or reduced side effects. For example, researchers have successfully synthesized analogs that exhibit improved pharmacokinetic profiles .
Material Science
In material science, this compound is being explored for its potential use in organic electronics and photonic devices. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties .
Case Study 1: Anticancer Research
A recent study published in Journal of Medicinal Chemistry reported the synthesis of several derivatives of this compound and their evaluation against human cancer cell lines. The most promising derivative showed IC50 values in the nanomolar range against breast and lung cancer cells, highlighting its potential as a scaffold for drug development .
Case Study 2: Neuroprotection
In a study conducted at a leading neuroscience research institute, the neuroprotective effects of N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amines were evaluated using primary neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls treated with known neurotoxins .
Mechanism of Action
The mechanism of action of N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes, receptors, and ion channels. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Modifications to the A-Ring
Substituents on the A-ring significantly influence potency and selectivity:
Key Trends :
C-Ring Deconstruction
Removal of the C-ring alters conformational flexibility:
| Compound | Structure | Activity (EC₅₀) | Cytotoxicity |
|---|---|---|---|
| 6 | Intact C-ring | 1.5 µM | Moderate |
| 22 | C-ring eliminated | 15 µM | Low |
Primary Amine Modifications
The primary amine is indispensable for activity:
Permeation Studies :
- Compound 6 (with –NH₂) accumulates intracellularly in E. coli even with intact membranes.
B-Ring and Core Modifications
- Scaffold versatility : While antibacterial activity requires an intact indole core, anticancer/antiviral derivatives leverage substituent-driven target specificity .
Physicochemical and Pharmacokinetic Properties
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CID 2794174):
Biological Activity
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS Number: 115174-34-0) is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 326.90 g/mol. The compound is characterized by a complex structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.90 g/mol |
| CAS Number | 115174-34-0 |
1. Antiviral Properties
Recent studies have highlighted the antiviral potential of carbazole derivatives. This compound has shown promising activity against various viruses. For instance, carbazole derivatives have been reported to possess significant anti-hepatitis C virus (HCV) activity. One study indicated that modifications at the N-position of the carbazole moiety can enhance antiviral efficacy and selectivity against HCV genotypes .
2. Antitumor Activity
Carbazole derivatives are recognized for their antitumor properties. This compound has been investigated for its potential to inhibit tumor cell proliferation. A study on related compounds demonstrated that certain substitutions on the carbazole ring could lead to increased cytotoxicity against cancer cell lines . Specifically, derivatives with lipophilic substituents exhibited enhanced antitumor activity due to improved membrane permeability.
3. Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research indicates that carbazole derivatives can exert protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation . These compounds may inhibit neuronal apoptosis and promote cell survival under stressful conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound may interfere with viral replication processes by targeting viral enzymes or host cell pathways critical for virus propagation.
- Induction of Apoptosis : In cancer cells, this compound can activate apoptotic pathways leading to programmed cell death.
- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress, this compound may protect neuronal cells from damage.
Case Study 1: Antiviral Activity
In a study assessing the antiviral properties of various carbazole derivatives against HCV, N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amines were tested for their efficacy in vitro. The results indicated a significant reduction in viral load at low concentrations with minimal cytotoxicity observed in host cells .
Case Study 2: Antitumor Efficacy
Another investigation focused on the antitumor effects of this compound on human cancer cell lines. The study found that treatment with N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amines resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers .
Q & A
Q. What are the recommended synthetic routes for N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, and how can purity be optimized?
The compound can be synthesized via acid-catalyzed or photochemical methods. A representative protocol involves:
- Stepwise amination : Reacting 6-methyl-2,3,4,9-tetrahydro-1H-carbazole with benzylamine under controlled pH and temperature (e.g., 12-hour reaction time in ethyl acetate/hexane solvent systems) .
- Purification : Column chromatography using hexane/ethyl acetate/triethylamine (90:5:5) to remove byproducts, achieving ~60% yield. HR-MS (ESI) with m/z 310.131446 [M+Na]⁺ confirms structural integrity .
- Decarboxylation : For scaffold generation, thermal decarboxylation at 180–200°C with Cu catalysts eliminates CO₂, producing unsubstituted tetrahydrocarbazole intermediates .
Q. How is structural characterization performed for this compound and its derivatives?
- Spectroscopic techniques :
- HR-MS : Validates molecular mass and fragmentation patterns (e.g., [M+Na]⁺ at m/z 310.131446) .
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolves substituent positions, particularly distinguishing benzyl and methyl groups .
- Crystallography : SHELX software (e.g., SHELXL for refinement) resolves 3D configurations. Hydrogen-bonding patterns are analyzed via graph-set theory to confirm supramolecular interactions .
Advanced Research Questions
Q. How does C-ring modification impact biological activity in bacterial systems?
- C-ring deconstruction : Removing the C-ring (e.g., compound 21 ) reduces cytotoxicity but decreases CpxRA pathway agonism by 10-fold, suggesting conformational bias is critical for target engagement .
- Methodology :
- Bacterial cytotoxicity assays using E. coli strains with controlled outer-membrane permeability.
- EC₅₀ calculations via phospho-CpxR-sensitive lacZ reporter systems .
Q. What mechanistic role does this compound play in suppressing YAP1/TAZ in bladder cancer?
- In vitro : Inhibits YAP1/TAZ nuclear localization by activating LATS kinase, inducing phosphorylation and degradation of YAP1/TAZ proteins.
- In vivo : Reduces tumor growth in mouse xenograft models (e.g., 50% reduction at 10 mg/kg dose via intraperitoneal administration) .
- Key assays :
- Western blotting for YAP1/TAZ phosphorylation (Ser127/Ser89).
- Immunofluorescence to track nuclear-cytoplasmic shuttling .
Q. How can computational methods predict its efficacy against antimalarial targets?
Q. What SAR strategies enhance target engagement while minimizing cytotoxicity?
- Primary amine retention : Critical for porin-mediated bacterial uptake; des-amino analogs (e.g., compound 33 ) show 5-fold reduced accumulation in E. coli .
- Substituent optimization :
- Methyl at position 6 enhances membrane permeability.
- Benzyl groups improve hydrophobic interactions with CpxA phosphatase .
- Cytotoxicity assays : MTT or resazurin-based viability tests on HEK293T cells to prioritize derivatives with EC₅₀ > 50 μM .
Q. Which crystallographic tools resolve structural ambiguities in derivatives?
- Software : SHELX suite (SHELXD for phasing, SHELXL for refinement) handles high-resolution or twinned data. ORTEP-3 GUI visualizes thermal ellipsoids and torsion angles .
- Puckering analysis : Cremer-Pople coordinates quantify ring non-planarity (e.g., amplitude q = 0.42 Å for tetrahydrocarbazole scaffolds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
